-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728071.png)
[2-(diethylamino)ethyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound that features both an amine and a pyrazole group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps. One common method includes the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with a suitable alkylating agent to introduce the [2-(diethylamino)ethyl] group. The reaction conditions often require the use of a base such as potassium carbonate in an organic solvent like acetone .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of the amine group.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be utilized in catalysis and material science .
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development .
Medicine: The compound’s unique structure allows it to be explored as a potential therapeutic agent. It may exhibit pharmacological activities such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its reactivity and functional groups make it a versatile building block .
Mécanisme D'action
The mechanism of action of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparaison Avec Des Composés Similaires
- 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine
- 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine
- 2-(diethylamino)ethyl-1H-imidazol-4-yl]methyl})amine
Uniqueness: The presence of the trifluoromethyl group in 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine imparts unique electronic properties, enhancing its reactivity and interaction with biological targets. This makes it distinct from similar compounds that may lack the trifluoromethyl group or have different substituents .
Propriétés
Formule moléculaire |
C12H21F3N4 |
|---|---|
Poids moléculaire |
278.32 g/mol |
Nom IUPAC |
N',N'-diethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H21F3N4/c1-4-19(5-2)7-6-16-8-10-9-18(3)17-11(10)12(13,14)15/h9,16H,4-8H2,1-3H3 |
Clé InChI |
QJVWFQUONYUFJZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNCC1=CN(N=C1C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(6-Methylpyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727990.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727993.png)
![Ethanimidamide, N,N-diethyl-N'-[(phenylamino)thioxomethyl]-](/img/structure/B11727999.png)

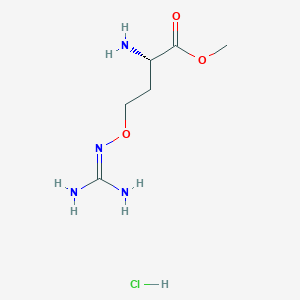
![1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728019.png)
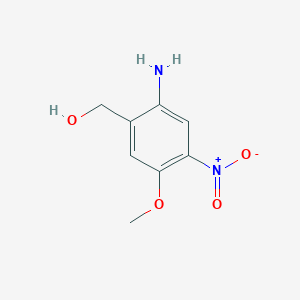
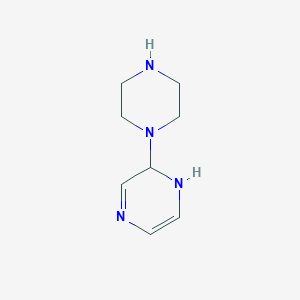
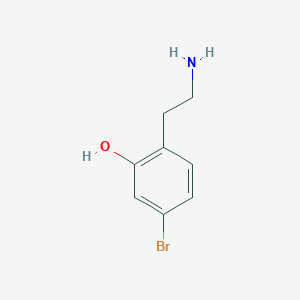
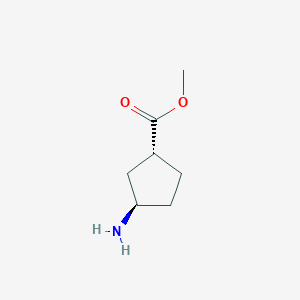
![ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728042.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728059.png)
![N-[(2,5-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11728067.png)
